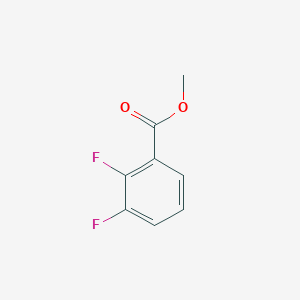

Methyl 2,3-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTHVBOWAILEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939728 | |

| Record name | Methyl 2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18355-74-3 | |

| Record name | Benzoic acid, 2,3-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18355-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,3-difluorobenzoate: A Technical Guide for Researchers

CAS Number: 18355-74-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Methyl 2,3-difluorobenzoate. This fluorinated aromatic ester is a valuable building block in medicinal chemistry and materials science, noted for its role in the synthesis of advanced pharmaceutical intermediates.

Core Chemical and Physical Data

This compound is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 18355-74-3 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Boiling Point | 214.8 ± 30.0 °C (Predicted) | [1] |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Very slightly soluble (0.5 g/L) at 25 °C (Calculated) | [2] |

| Physical Form | Liquid | [3] |

| Color | Clear, colourless | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This reaction is a well-established and efficient method for producing benzoate esters.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example of the Fischer esterification process and can be adapted for the synthesis of this compound.

Materials:

-

2,3-difluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Dichloromethane

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine 2,3-difluorobenzoic acid and an excess of methanol. To this mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel containing water. Extract the aqueous layer with dichloromethane.

-

Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by water, and finally with a saturated sodium chloride solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.

-

Purification: The crude this compound can be further purified by distillation to yield the final product.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. A notable use is in the preparation of Tricyclic Carboxamides, which have been investigated as Hepatitis B core protein modulators[1][3]. The fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the final drug candidates.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display complex multiplets for the three aromatic protons, influenced by fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon at around 52 ppm and a carbonyl carbon signal in the range of 164-167 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

-

IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H stretches of the methyl group will be just below 3000 cm⁻¹. The C-F stretching vibrations will likely appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 172. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 141, and the loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 113.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.

Visualizing the Synthesis

The following diagrams illustrate the chemical structure of this compound and the workflow for its synthesis via Fischer esterification.

Caption: Chemical structure of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,3-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and highlights areas where experimental data is currently lacking.

Core Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that much of the publicly available data is calculated rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | ChemBlink[1] |

| Molecular Weight | 172.13 g/mol | ChemBlink[1] |

| Boiling Point | 214.8 ± 30.0 °C (Calculated) | ChemBlink[1] |

| Density | 1.268 ± 0.06 g/cm³ (Calculated) | ChemBlink[1] |

| Solubility in Water | 0.5 g/L (Calculated) | ChemBlink[1] |

| Melting Point | Data not available | |

| Refractive Index | Data not available |

Note: The lack of experimentally verified data for key physical properties such as melting point and refractive index underscores the need for further empirical studies on this compound.

Experimental Protocols

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Methodology (Small Scale):

-

A small volume of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The apparatus is heated in a controlled manner.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube, and the liquid level inside the capillary tube is the same as outside, is recorded as the boiling point.

Density Determination

The density of a liquid can be determined using various methods, with pycnometry being a common and accurate technique.

Methodology (Pycnometry):

-

A pycnometer, a flask with a specific volume, is weighed empty.

-

It is then filled with the liquid, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This is critical for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as the carbonyl group of the ester and the C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Safety Information

Specific safety data for this compound is not widely available. As a general precaution when handling this and other similar chemical compounds, the following safety measures should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a compound with high potential in various scientific fields. However, a significant gap exists in the publicly available, experimentally determined physical and spectroscopic data. This guide summarizes the currently available information and provides a framework of standard methodologies for the comprehensive characterization of this molecule. Further research is crucial to establish a complete and experimentally verified profile of this compound to facilitate its broader application in research and development.

References

An In-depth Technical Guide to Methyl 2,3-difluorobenzoate

This technical guide provides a concise overview of the molecular structure and weight of Methyl 2,3-difluorobenzoate, a fluorinated aromatic ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

This compound is a chemical compound with the molecular formula C8H6F2O2.[1][2] Its molecular weight is 172.13 g/mol .[1][2]

| Property | Value |

| Molecular Formula | C8H6F2O2[1][2] |

| Molecular Weight | 172.13 g/mol [1][2] |

| CAS Number | 18355-74-3[1] |

Molecular Structure:

Image Source: ChemBlink

Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of this compound was not available in the public domain at the time of this writing, a general workflow for the synthesis of methyl benzoates can be illustrated. The following diagram outlines a common synthetic route, such as Fischer esterification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity or associated signaling pathways for this compound. Further research is required to elucidate its potential pharmacological effects and mechanisms of action.

References

spectroscopic data for Methyl 2,3-difluorobenzoate (NMR, IR, MS)

A comprehensive analysis of the spectroscopic properties of Methyl 2,3-difluorobenzoate is crucial for its identification, characterization, and application in various scientific fields, including drug development and materials science. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections detail the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | m | 1H | Ar-H |

| ~7.2 - 7.4 | m | 2H | Ar-H |

| ~3.9 | s | 3H | O-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~164 | C =O |

| ~150 (dd) | C -F |

| ~148 (dd) | C -F |

| ~126 | Ar-C |

| ~124 | Ar-C |

| ~120 | Ar-C |

| ~53 | O-C H₃ |

(dd = doublet of doublets due to C-F coupling)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~1730 - 1715 | Strong | C=O (ester) stretch |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1300 - 1200 | Strong | C-O (ester) stretch |

| ~1200 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular ion) |

| 141 | High | [M - OCH₃]⁺ |

| 113 | Medium | [M - COOCH₃]⁺ |

| 85 | Medium | [C₆H₃F₂]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of neat liquid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization:

-

Use a standard electron ionization source.

-

Bombard the sample molecules with electrons at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions using an electron multiplier or other suitable detector.

-

-

Data Processing:

-

Generate a mass spectrum by plotting the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Logical flow of an NMR experiment.

An In-depth Technical Guide to the Solubility of Methyl 2,3-difluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of Methyl 2,3-difluorobenzoate

This compound (CAS No: 18355-74-3) is an aromatic ester with the molecular formula C₈H₆F₂O₂. Its structure, featuring a benzene ring substituted with two fluorine atoms and a methyl ester group, dictates its physicochemical properties, including its solubility. The principle of "like dissolves like" is paramount in predicting the solubility of this compound. The presence of the polar ester group and the electronegative fluorine atoms introduces polarity, while the benzene ring provides a nonpolar character. Consequently, its solubility will be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the chosen solvent.

While extensive experimental data is lacking, a calculated water solubility of 0.5 g/L at 25 °C indicates its limited miscibility in aqueous solutions.[1] This low water solubility is expected due to the predominantly nonpolar surface area of the benzene ring. In contrast, it is anticipated to exhibit higher solubility in organic solvents that can effectively interact with its molecular structure.

Predicted Solubility and Physicochemical Properties

Based on its structure, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. Solvents with moderate to high polarity, particularly those capable of dipole-dipole interactions, are expected to be effective. Aromatic solvents may also be suitable due to favorable π-π stacking interactions with the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18355-74-3 | ChemBlink[1] |

| Molecular Formula | C₈H₆F₂O₂ | ChemBlink[1] |

| Molecular Weight | 172.13 g/mol | ChemBlink[1] |

| Calculated Water Solubility | 0.5 g/L (25 °C) | ChemBlink[1] |

| Physical State | Not specified (likely liquid or low-melting solid) | - |

Table 2: Predicted and Experimental Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Acetone | Ketone | High | To be determined experimentally |

| Acetonitrile | Nitrile | High | To be determined experimentally |

| Dichloromethane | Halogenated | High | To be determined experimentally |

| Tetrahydrofuran (THF) | Ether | High | To be determined experimentally |

| Ethyl Acetate | Ester | High | To be determined experimentally |

| Toluene | Aromatic | Moderate to High | To be determined experimentally |

| Methanol | Alcohol | Moderate | To be determined experimentally |

| Ethanol | Alcohol | Moderate | To be determined experimentally |

| Hexane | Alkane | Low | To be determined experimentally |

| Water | Protic | Very Low | 0.05[1] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is robust and can be adapted for various laboratory settings.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the solute's decomposition temperature. A vacuum oven can also be used for faster and more gentle drying.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered solution (mL)) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific experimental data is sparse, the provided theoretical background and detailed experimental protocol empower researchers to determine the solubility in solvents relevant to their work. The qualitative predictions offered in this guide can assist in the initial selection of appropriate solvents, thereby streamlining experimental design in drug development and other scientific research. The generation of precise quantitative solubility data through the outlined experimental procedure will be invaluable for the broader scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,3-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,3-difluorobenzoate (CAS No. 18355-74-3), an important intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] This document details a standard laboratory-scale synthesis protocol and outlines the analytical techniques used to verify the structure and purity of the compound.

Physicochemical Properties

This compound is a difluorinated aromatic ester. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 18355-74-3 | [1][3] |

| Molecular Formula | C₈H₆F₂O₂ | [2][3] |

| Molecular Weight | 172.13 g/mol | [2][3] |

| Boiling Point | 214.8 ± 30.0 °C (at 760 Torr) | [3] |

| Density | 1.268 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Solubility | Very slightly soluble in water (0.5 g/L at 25 °C) | [3] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid with methanol in the presence of an acid catalyst. This reaction is widely used for the preparation of esters from carboxylic acids and alcohols.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on standard Fischer esterification procedures for fluorinated benzoic acids.[4]

Materials:

-

2,3-Difluorobenzoic acid (CAS No: 4519-39-5)[5]

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

To a solution of 2,3-difluorobenzoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic methods.

Characterization Workflow

The following diagram illustrates the logical workflow for the analytical characterization of the final product.

Caption: Analytical workflow for product characterization.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The methyl ester protons (3H) would appear as a singlet around δ 3.9 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester is expected around δ 164-166 ppm. Aromatic carbons will appear in the δ 110-155 ppm region, with C-F couplings observable. The methoxy carbon should be around δ 52-53 ppm. |

| IR (Infrared) Spectroscopy | A strong carbonyl (C=O) stretching band for the ester is expected around 1720-1740 cm⁻¹. C-F stretching vibrations will be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching will appear just above 3000 cm⁻¹, and C-O stretching for the ester will be in the 1250-1300 cm⁻¹ range.[6][7] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 172.13).[8] |

References

- 1. This compound | 18355-74-3 [chemicalbook.com]

- 2. This compound | 18355-74-3 [amp.chemicalbook.com]

- 3. CAS # 18355-74-3, this compound - chemBlink [chemblink.com]

- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2,3-Difluorobenzoic acid [xieshichem.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl 2,6-difluorobenzoate [webbook.nist.gov]

A Deep Dive into the Theoretical and Computational Analysis of Methyl 2,3-difluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the structural, vibrational, and electronic characteristics of this compound at a molecular level is crucial for its application in rational drug design and the development of novel materials. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate these properties, supported by experimental spectroscopic techniques. The protocols and data presented are based on established computational chemistry practices and comparative analysis with closely related compounds, such as 2,3-difluorobenzoic acid.[1]

Computational and Experimental Methodologies

A combined approach of computational modeling and experimental spectroscopy is essential for a comprehensive understanding of the molecular properties of this compound.

Computational Protocols

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy and computational efficiency.

Geometry Optimization and Vibrational Analysis: The molecular structure of this compound is optimized to its ground state using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This basis set provides a good balance of accuracy and computational cost for molecules of this size. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational wavenumbers.

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts are derived. These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions. Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra.

Experimental Protocols

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-IR and FT-Raman spectra of solid this compound are recorded to identify its characteristic vibrational modes. FT-IR spectra are typically obtained in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded in the 4000–50 cm⁻¹ range.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound, dissolved in a suitable solvent like ethanol, is recorded to analyze its electronic transitions. The spectral range is typically 200–800 nm.[1]

Data Presentation

The following tables summarize the expected quantitative data for this compound, derived from computational studies and comparison with analogous compounds.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

(Based on DFT/B3LYP/6-311++G(d,p) calculations)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |

| C2-C3 | 1.380 | C1-C2-C3 | 120.5 |

| C3-C4 | 1.390 | C2-C3-C4 | 120.0 |

| C4-C5 | 1.392 | C3-C4-C5 | 119.8 |

| C5-C6 | 1.390 | C4-C5-C6 | 120.2 |

| C1-C6 | 1.398 | C5-C6-C1 | 120.0 |

| C1-C7 | 1.490 | C2-C1-C7 | 121.0 |

| C7=O8 | 1.210 | C6-C1-C7 | 119.5 |

| C7-O9 | 1.350 | O8-C7-O9 | 124.0 |

| O9-C10 | 1.440 | C7-O9-C10 | 116.0 |

| C2-F11 | 1.350 | F11-C2-C1 | 118.0 |

| C3-F12 | 1.345 | F12-C3-C2 | 119.0 |

Table 2: Vibrational Wavenumbers and Assignments

(Comparison of experimental and scaled theoretical (DFT/B3LYP/6-311++G(d,p)) values)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| ~3080 | ~3085 | ~3082 | C-H stretching (aromatic) |

| ~2960 | ~2965 | ~2963 | C-H stretching (methyl) |

| ~1725 | ~1720 | ~1728 | C=O stretching |

| ~1600 | ~1605 | ~1602 | C=C stretching (aromatic) |

| ~1450 | ~1455 | ~1453 | C-H bending (methyl) |

| ~1280 | ~1275 | ~1282 | C-O stretching (ester) |

| ~1250 | ~1245 | ~1251 | C-F stretching |

| ~1150 | ~1145 | ~1152 | C-F stretching |

| ~820 | ~815 | ~818 | C-H out-of-plane bending |

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm)

(Calculated using GIAO at the B3LYP/6-311++G(d,p) level)

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| H4 | ~7.30 | C1 | ~130.0 |

| H5 | ~7.15 | C2 | ~152.0 (d, J_CF) |

| H6 | ~7.50 | C3 | ~150.0 (d, J_CF) |

| H (CH₃) | ~3.90 | C4 | ~125.0 |

| C5 | ~128.0 | ||

| C6 | ~120.0 | ||

| C7 (C=O) | ~165.0 | ||

| C10 (CH₃) | ~52.5 |

Table 4: Electronic Properties

(Based on TD-DFT/B3LYP/6-311++G(d,p) calculations)

| Property | Value |

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| First Excitation Energy | ~ 4.8 eV |

| Corresponding Wavelength | ~ 258 nm |

| Dipole Moment | ~ 2.5 Debye |

Visualization of Methodologies

The following diagrams illustrate the workflow and logical relationships inherent in the theoretical and computational study of this compound.

Caption: Computational workflow for this compound.

Caption: Relationship between computational methods and properties.

Conclusion

The theoretical and computational study of this compound, through methods like DFT and GIAO, provides invaluable insights into its molecular structure, vibrational dynamics, and electronic properties. This knowledge is fundamental for predicting its behavior in various chemical and biological systems, thereby guiding its application in drug discovery and materials science. The synergy between computational predictions and experimental validation ensures a comprehensive and accurate understanding of this important fluorinated compound.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 2,3-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 2,3-difluorobenzoate. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a fluorinated aromatic ester. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity compared to its non-fluorinated analog, methyl benzoate. The physical and chemical properties are summarized in the table below. Please note that some of the listed physical properties are calculated values.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 172.13 g/mol | --INVALID-LINK--[1] |

| CAS Number | 18355-74-3 | --INVALID-LINK--[1] |

| Boiling Point | 214.8 ± 30.0 °C (at 760 Torr) | --INVALID-LINK--[2] |

| Density | 1.268 ± 0.06 g/cm³ (at 20 °C) | --INVALID-LINK--[2] |

| Flash Point | 81.5 ± 19.4 °C | --INVALID-LINK--[2] |

| Solubility | Very slightly soluble (0.5 g/L at 25 °C) | --INVALID-LINK--[2] |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will be complex due to the fluorine-proton coupling.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

2.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of a methyl ester and a difluorinated benzene ring.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing effects of the two fluorine atoms and the ester group. These substituents deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. The ester group itself is susceptible to nucleophilic acyl substitution.

3.1. Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of 2,3-difluorobenzoic acid

-

Materials:

-

2,3-difluorobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

To a stirred solution of 2,3-difluorobenzoic acid (1 g, 6.28 mmol) in methanol (10 mL) under an inert atmosphere, add concentrated H₂SO₄ (5 mL) at 0 °C.

-

Heat the reaction mixture to reflux for 36 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, remove the volatile components in vacuo.

-

The residue is then further purified.

-

Logical Workflow for Synthesis:

Caption: Synthesis of this compound via Fischer Esterification.

3.2. Hydrolysis

Like other esters, this compound can be hydrolyzed to the corresponding carboxylic acid (2,3-difluorobenzoic acid) and methanol. This reaction can be catalyzed by either acid or base.

3.3. Amidation

The ester can react with amines to form the corresponding amides. This reaction is often facilitated by heat or the use of a catalyst.

3.4. Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring can be displaced by strong nucleophiles under certain conditions. The positions ortho and para to the electron-withdrawing ester group are the most likely sites for substitution.

3.5. Suzuki Coupling

While the C-F bond is generally strong, under specific catalytic conditions, this compound could potentially undergo Suzuki coupling reactions where one or both fluorine atoms are replaced by an aryl or vinyl group from a boronic acid or its ester.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds. A notable application is in the preparation of Hepatitis B Virus (HBV) core protein modulators.

Role in the Synthesis of HBV Core Protein Modulators

This compound is used in the synthesis of tricyclic carboxamides which act as allosteric modulators of the HBV core protein. These modulators can disrupt the normal assembly of the viral capsid, a crucial step in the viral life cycle.

Experimental Workflow: Synthesis of a Precursor to HBV Core Protein Modulators

The synthesis of these modulators often involves a multi-step sequence where this compound is a key starting material. The ester functionality can be converted to an amide, and the difluorophenyl moiety is incorporated into the final tricyclic structure.

Caption: General workflow for the synthesis of HBV core protein modulators.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the data for its isomers and related compounds, it should be handled with care.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or dust.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its reactivity is characterized by the presence of the difluorinated aromatic ring and the ester functional group. This guide provides a foundational understanding of its properties and reactivity to aid researchers in their scientific endeavors. Further investigation into its specific reaction kinetics and mechanisms will continue to expand its applications.

References

An In-depth Guide to Difluorobenzoate Isomers for Scientific Research and Drug Development

Introduction: Difluorobenzoate isomers and their derivatives are crucial building blocks in modern medicinal chemistry and materials science. The introduction of fluorine atoms into the benzoic acid framework significantly alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics, which can profoundly impact biological activity.[1][2] This strategic fluorination can enhance pharmacokinetic profiles, improve binding affinity to biological targets, and increase the overall efficacy of drug candidates.[3] Consequently, a thorough understanding of the distinct properties of each difluorobenzoate isomer is paramount for professionals in drug discovery and development.[4][5]

This technical guide provides a comprehensive overview of the background literature on difluorobenzoate isomers. It covers their synthesis and characterization, physicochemical properties, and their significant role in pharmaceutical research, offering detailed experimental protocols and structured data to support researchers and scientists.

Physicochemical Properties of Difluorobenzoate Isomers

The position of the two fluorine atoms on the benzene ring defines the specific isomer and dictates its physical and chemical properties. These differences, though subtle, can lead to significant variations in reactivity, crystal packing, and biological interactions.[6][7] Quantitative data for several common difluorobenzoic acid isomers are summarized below for comparative analysis.

Table 1: Physicochemical Data of Difluorobenzoic Acid Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 2,3-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 175-178 | - | 4519-39-5 |

| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 183-186 | - | 1583-58-0 |

| 2,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 154-156 | - | 2991-28-8 |

| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 157-161 | - | 385-00-2 |

| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 178-181 | - | 455-86-7 |

| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 155-158 | - | 455-40-3 |

Data compiled from various chemical suppliers and databases.[2][8][9]

Table 2: Physicochemical Data of Selected Methyl Difluorobenzoate Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |

| Methyl 2,3-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | - | - | - | 18355-74-3 |

| Methyl 2,4-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | 128-129 | 1.384 | 1.484 | 106614-28-2 |

Data compiled from various chemical suppliers.[10][11]

Synthesis and Spectroscopic Characterization

The synthesis of difluorobenzoate derivatives, particularly esters, is a common procedure in organic chemistry, often serving as a preliminary step for more complex molecular constructions. The resulting compounds are then rigorously analyzed using spectroscopic methods to confirm their identity and purity.

General Synthesis Workflow

A frequently used method for synthesizing difluorobenzoate esters is the Fischer esterification of the corresponding difluorobenzoic acid with an alcohol, often catalyzed by a strong acid, or via conversion to a more reactive acyl chloride intermediate.

Experimental Protocol: Synthesis of Methyl 2,4-difluorobenzoate

This protocol is adapted from a standard esterification procedure.[12]

-

Reaction Setup: Dissolve 2,4-difluorobenzoic acid (10.0 mmol) in methanol (15 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of thionyl chloride (20.0 mmol) in methanol (10 mL) dropwise to the cooled mixture while stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 24 hours.

-

Quenching and Extraction: Pour the reaction mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ether (5:1) mixture to yield pure methyl 2,4-difluorobenzoate.[12]

Spectroscopic Analysis Workflow

To confirm the structure and purity of a synthesized compound, a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is employed.[13]

Experimental Protocol: General Spectroscopic Characterization

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electron-impact (EI) or electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum to determine the molecular weight from the molecular ion peak (M+) and analyze fragmentation patterns to support the proposed structure.[14][15]

-

-

Infrared (IR) Spectroscopy:

-

For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between salt plates.

-

Scan the sample using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups. For a difluorobenzoate ester, expect strong peaks for the carbonyl (C=O) stretch (~1720 cm⁻¹), C-O stretches (~1250-1100 cm⁻¹), and C-F stretches (~1300-1100 cm⁻¹).[14]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

In the ¹H NMR spectrum, analyze chemical shifts, integration values, and coupling patterns (splitting) to determine the proton environment.[12][16]

-

In the ¹³C NMR spectrum, identify the number of unique carbon signals, including the characteristic carbonyl carbon.

-

In the ¹⁹F NMR spectrum, observe the signals for the fluorine atoms, whose chemical shifts and couplings provide definitive information about their positions on the aromatic ring.

-

Role in Drug Discovery and Development

Isomerism is a critical factor in pharmacology, as different isomers of a molecule can exhibit widely varying biological activities, pharmacokinetic profiles, and toxicities.[4][17][18] The specific placement of fluorine atoms in difluorobenzoates can influence how a drug molecule interacts with its target receptor or enzyme and how it is processed by the body.[1][19]

-

Improved Pharmacokinetics: Fluorine substitution can block sites of metabolism, increasing a drug's metabolic stability and half-life. This modification can lead to improved bioavailability and a more favorable dosing regimen.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket), enhancing the drug's affinity and potency for its target.

-

Modulation of Biological Activity: The choice of isomer is crucial. For instance, C2-fluoro substitution in pyrrolobenzodiazepines has been shown to yield compounds with potent anticancer activity and significant DNA-binding ability.[20] The metabolic fate of fluorobenzoyl-CoA isomers differs significantly, with some pathways producing toxic intermediates, highlighting the importance of isomer selection in drug design.[1]

Hypothetical Signaling Pathway: GPCR Antagonism

Many drugs exert their effects by modulating signaling pathways. The diagram below illustrates a hypothetical scenario where a drug candidate containing a difluorobenzoate moiety acts as a competitive antagonist at a G-protein coupled receptor (GPCR), preventing the downstream signaling cascade.

Conclusion

Difluorobenzoate isomers represent a versatile and powerful class of compounds for researchers in drug development and materials science. Their utility stems from the predictable yet impactful modifications that fluorine substitution imparts on molecular properties. As demonstrated, each positional isomer possesses a unique physicochemical profile that must be carefully considered during the design and synthesis of novel compounds. The ability to selectively synthesize and characterize specific isomers is a fundamental requirement for harnessing their full potential in creating safer, more effective therapeutics. The continued exploration of these building blocks will undoubtedly lead to further innovations across the scientific landscape.

References

- 1. benchchem.com [benchchem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fda.gov [fda.gov]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,4-ジフルオロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 18355-74-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. METHYL 2,4-DIFLUOROBENZOATE | 106614-28-2 [chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. snscourseware.org [snscourseware.org]

- 18. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The effect of C2-fluoro group on the biological activity of DC-81 and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methyl 2,3-Difluorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Methyl 2,3-difluorobenzoate as a key building block in the synthesis of pharmaceutically relevant compounds, particularly in the development of Hepatitis B virus (HBV) core protein modulators.

Introduction

This compound is a fluorinated aromatic ester that serves as a versatile precursor in organic synthesis. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's reactivity and the properties of its derivatives. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution and modifies the acidity of adjacent protons. This reactivity profile makes it a valuable starting material for the construction of complex heterocyclic scaffolds found in many biologically active molecules. One of the notable applications of this compound is in the synthesis of tricyclic carboxamides, which have shown promise as allosteric modulators of the HBV capsid protein, a key target for antiviral therapy.[1]

Application in the Synthesis of Hepatitis B Virus (HBV) Core Protein Modulators

A significant application of this compound is in the multi-step synthesis of 4-fluoro-11-oxo-10, 11-dihydrodibenzo[b,f][2][3]thiazepine-8-carboxylic acid, a core structure for a class of HBV capsid assembly modulators.[4] The following sections detail the experimental protocols for the synthesis of this compound and its subsequent elaboration into a key intermediate for these potential antiviral agents.

Table 1: Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 1 | 2,3-Difluorobenzoic acid | Methanol | Conc. H₂SO₄ | Methanol | Reflux | 36 h | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 2,3-difluorobenzoic acid to yield this compound.[4]

Materials:

-

2,3-Difluorobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

To a stirring solution of 2,3-difluorobenzoic acid (1 g, 6.28 mmol) in methanol (10 mL) under an inert atmosphere, add concentrated H₂SO₄ (5 mL) at 0°C.

-

Heat the reaction mixture to reflux and maintain for 36 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the volatile components in vacuo.

-

Dilute the residue with water (25 mL) and adjust the pH to approximately 8 with a suitable base.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Protocol 2: Synthesis of a Key Tricyclic Intermediate for HBV Modulators

This protocol outlines a multi-step synthesis starting from a derivative of this compound to form a tricyclic thiazepine carboxylic acid, a core scaffold for HBV modulators.[4]

Step 2a: Synthesis of Methyl 2-fluoro-3-(((4-methoxybenzyl)thio)benzoate)

Further reaction steps would involve the nucleophilic aromatic substitution on the fluorinated ring, followed by cyclization and subsequent modifications to achieve the final tricyclic carboxamide structure. A detailed, step-by-step procedure for the entire sequence to the final active pharmaceutical ingredient is often proprietary and found within patent literature. The provided information from the patent literature serves as a foundational workflow.[4]

Logical Workflow for the Synthesis of HBV Modulators

The following diagram illustrates the general synthetic strategy for the preparation of tricyclic carboxamide-based HBV core protein modulators starting from this compound.

Caption: Synthetic workflow for HBV modulator synthesis.

This workflow highlights the key transformations involved in converting a simple difluorinated benzoic acid into a complex, biologically active molecule. Each step typically requires specific reagents and conditions that are optimized for yield and purity.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its application in the synthesis of tricyclic carboxamides as Hepatitis B virus core protein modulators underscores its importance in medicinal chemistry. The provided protocols and workflow offer a foundational understanding for researchers and drug development professionals to utilize this building block in their synthetic endeavors. The specific reaction conditions and subsequent synthetic steps will require further optimization based on the desired final product and available laboratory resources.

References

- 1. This compound | 18355-74-3 [amp.chemicalbook.com]

- 2. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus - Google Patents [patents.google.com]

- 4. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]

Methyl 2,3-Difluorobenzoate: A Key Building Block for Potent Hepatitis B Virus (HBV) Core Protein Modulators

Introduction: Methyl 2,3-difluorobenzoate has emerged as a valuable starting material in medicinal chemistry for the synthesis of advanced therapeutic agents. Its specific fluorine substitution pattern makes it a crucial component in the development of novel Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These modulators represent a promising class of direct-acting antivirals that target the assembly of the viral capsid, a critical step in the HBV lifecycle. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in this context.

Application in the Synthesis of HBV Core Protein Modulators

This compound is a key precursor for the synthesis of the tricyclic core structure, 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid. This scaffold is central to a series of potent HBV CpAMs. The fluorine atom, introduced via the starting material, plays a significant role in the molecule's biological activity and pharmacokinetic properties.

One representative final compound synthesized from this core is 4-fluoro-N-(4-fluoro-2-(trifluoromethyl)phenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxamide . This compound has demonstrated potent anti-HBV activity.

Quantitative Data Summary

The biological activity of the representative compound was evaluated in a human hepatoma cell line (HepG2) that supports HBV replication. The data is summarized in the table below.

| Compound ID | Target | Assay | EC50 (nM) |

| Representative Compound | HBV Core Protein | HBV DNA reduction in HepG2 cells | <100 |

EC50 (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of the viral replication.

Experimental Protocols

The synthesis of HBV core protein modulators from this compound involves a multi-step process. The key steps are the synthesis of the this compound starting material, its conversion to the tricyclic carboxylic acid intermediate, and the final amide coupling to yield the active compound.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 2,3-difluorobenzoic acid.

Materials:

-

2,3-difluorobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirring solution of 2,3-difluorobenzoic acid (1.0 g, 6.33 mmol) in methanol (10 mL) at 0°C, add concentrated H₂SO₄ (5 mL) dropwise.

-

Heat the reaction mixture to reflux and stir for 36 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, remove the volatiles under reduced pressure.

-

Dilute the residue with water (25 mL) and adjust the pH to ~8 with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford this compound.

Protocol 2: Synthesis of the Tricyclic Intermediate

This protocol outlines the synthesis of 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid from this compound. This involves a series of reactions including nucleophilic aromatic substitution, reduction, and cyclization.

Materials:

-

This compound

-

Methyl 2-mercapto-5-nitrobenzoate

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl)

Procedure:

-

Step A: Thioether Formation: To a stirred solution of this compound in DMF, add cesium carbonate and methyl 2-mercapto-5-nitrobenzoate at room temperature. Stir the reaction until completion.

-

Step B: Nitro Group Reduction: Reduce the nitro group of the resulting thioether using iron powder and ammonium chloride in a mixture of ethanol and water at reflux.

-

Step C: Amine Protection and Hydrolysis (Not explicitly detailed in source, but a standard step): The resulting aniline can be protected, followed by hydrolysis of the methyl esters to the corresponding carboxylic acids.

-

Step D: Cyclization: Treat the resulting amino acid with carbonyldiimidazole (CDI) in THF at room temperature and stir for 16 hours. Acidify the reaction mixture with 2N HCl to a pH of ~4 to precipitate the product.

-

Filter the solid, wash with water and ether, and dry under vacuum to afford 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid.

Protocol 3: Final Amide Coupling

This protocol describes the final step to produce the active HBV core protein modulator.

Materials:

-

4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid

-

4-fluoro-2-(trifluoromethyl)aniline

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid in DMF, add BOP, DIPEA, and 4-fluoro-2-(trifluoromethyl)aniline.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Mechanism of Action: HBV Core Protein Allosteric Modulators (CpAMs)

HBV CpAMs represent a novel class of antivirals that function by disrupting the normal assembly of the viral capsid. The HBV core protein (Cp) dimers are the building blocks of the icosahedral capsid which encloses the viral genome.

The key steps in the mechanism of action are:

-

Binding to Core Protein: CpAMs bind to a hydrophobic pocket at the interface between two Cp dimers.

-

Allosteric Modulation: This binding induces a conformational change in the Cp dimers, making them more prone to assembly.

-

Aberrant Capsid Formation: This leads to the accelerated and uncontrolled assembly of capsids that are structurally defective and/or empty, meaning they do not contain the viral pregenomic RNA (pgRNA) and the viral polymerase.

-

Inhibition of Viral Replication: By preventing the correct formation of nucleocapsids, the encapsidation of the viral genome is blocked, thereby halting a critical step in the viral replication cycle.

Visualizations

Caption: Synthetic workflow from this compound.

Caption: Mechanism of action of HBV Core Protein Allosteric Modulators (CpAMs).

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 2,3-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Methyl 2,3-difluorobenzoate with various nucleophiles. The protocols outlined below are intended for use by trained organic chemists and should be performed in a controlled laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of two electron-withdrawing fluorine atoms and a methyl ester group. This allows for the selective introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds.

The reaction proceeds via a nucleophilic attack on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of the substitution is influenced by the electronic and steric environment of the fluorine atoms.

Data Presentation: Reaction of this compound with Nucleophiles

The following table summarizes the reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound with representative nucleophiles.

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | Methyl 2-methoxy-3-fluorobenzoate | DMF | - | 80-150 | 2-4 | High (implied) | [3] |

| Ammonia | Methyl 2-amino-3-fluorobenzoate | Various | Various | Various | Various | Not specified | [4][5][6] |

Note: Quantitative data for a broad range of nucleophiles with this compound is not extensively available in the public domain. The conditions for the reaction with sodium methoxide are inferred from a similar transformation on a related dichloro-substituted aromatic compound.[3] The synthesis of aminobenzoates often involves multi-step processes where the direct amination of the difluoroester is not explicitly detailed with yields.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-3-fluorobenzoate via Reaction with Sodium Methoxide

This protocol is adapted from a procedure for a similar nucleophilic aromatic substitution reaction.[3]

Materials:

-

This compound

-

Sodium methoxide solution (e.g., 30% in methanol)

-

Dimethylformamide (DMF)

-

Cuprous salt (e.g., cuprous cyanide, optional catalyst)

-

Apparatus for heating and stirring under an inert atmosphere

Procedure:

-

To a reaction vessel equipped with a stirrer and under an inert atmosphere, add this compound and dimethylformamide (DMF).

-

Add the sodium methoxide solution to the reaction mixture.

-

If desired, a catalytic amount of a cuprous salt can be added.

-

Heat the reaction mixture to a temperature in the range of 80-150 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

The work-up procedure typically involves quenching the reaction with water and extracting the product with a suitable organic solvent.

-

The organic layers are then combined, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction of this compound.

Caption: Regioselectivity of nucleophilic attack on this compound.

The fluorine atom at the C2 position is generally more susceptible to nucleophilic attack due to the ortho-activating effect of the electron-withdrawing methyl ester group, which helps to stabilize the negative charge in the Meisenheimer intermediate.[1] Therefore, substitution at the C2 position is expected to be the major pathway.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. organicintermediate.com [organicintermediate.com]

- 6. nbinno.com [nbinno.com]

Synthetic Pathways to Novel Derivatives of Methyl 2,3-difluorobenzoate: A Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of various derivatives of Methyl 2,3-difluorobenzoate, a key building block in the development of novel pharmaceuticals. The following protocols are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step methodologies for the creation of amide, ester, and hydrazide derivatives.

This compound serves as a versatile starting material for the synthesis of a wide range of compounds, including tricyclic carboxamides which have been investigated as Hepatitis B core protein modulators.[1] The protocols outlined below provide a foundation for the exploration of new chemical entities with potential therapeutic applications.

I. Synthesis of 2,3-Difluorobenzamide Derivatives

The conversion of this compound to its corresponding amides can be achieved through a two-step process involving initial hydrolysis to 2,3-difluorobenzoic acid, followed by amide coupling with a desired amine.

Protocol 1: Hydrolysis of this compound to 2,3-Difluorobenzoic Acid

This protocol outlines the saponification of the methyl ester to yield the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl, concentrated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid, resulting in the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-difluorobenzoic acid.

Quantitative Data Summary for Hydrolysis: